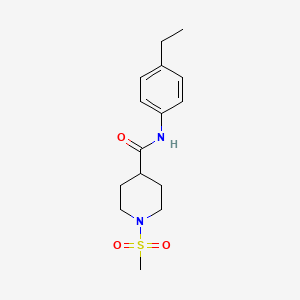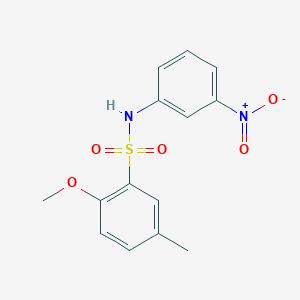
N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea, also known as Diuron, is a herbicide that has been used extensively in agriculture and horticulture to control the growth of weeds. Diuron is a white crystalline powder that is insoluble in water and has a molecular weight of 233.08 g/mol. This compound is classified as a substituted urea herbicide and is a member of the phenylurea family.
作用机制
N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea works by inhibiting the photosynthesis process in plants, which ultimately leads to their death. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for the transfer of electrons during photosynthesis. This results in the production of reactive oxygen species, which damage the photosystem II complex and ultimately lead to the death of the plant.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea has been found to have both acute and chronic toxic effects on aquatic organisms, including fish and invertebrates. It can also accumulate in the tissues of organisms and lead to long-term exposure. In humans, N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea exposure has been linked to developmental and reproductive effects, as well as potential carcinogenic effects.
实验室实验的优点和局限性
N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea is a widely used herbicide in agricultural research due to its effectiveness in controlling weed growth. However, its toxicity to aquatic organisms and potential human health effects limit its use in certain experiments. Additionally, the persistence of N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea in the environment can make it difficult to study its long-term effects.
未来方向
1. Investigate the potential of N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea as a selective herbicide for specific crops.
2. Study the effects of N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea on soil microbial communities and the environment.
3. Develop more environmentally friendly alternatives to N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea for weed control.
4. Investigate the potential of N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea as a treatment for certain diseases, such as cancer.
5. Study the long-term effects of N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea exposure on aquatic organisms and human health.
In conclusion, N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea is a widely used herbicide in agriculture and horticulture, and has been extensively studied for its effects on plant growth and development. While it has proven to be effective in controlling weed growth, its toxicity to aquatic organisms and potential human health effects limit its use in certain experiments. Further research is needed to investigate the potential of N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea as a selective herbicide for specific crops and to develop more environmentally friendly alternatives for weed control. Additionally, the long-term effects of N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea exposure on aquatic organisms and human health should be studied in greater detail.
合成方法
N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea can be synthesized by reacting 3,4-dichloroaniline with potassium cyanate in the presence of a catalyst to form the intermediate compound, 3,4-dichlorophenylurea. The intermediate compound is then reacted with 5-chloro-2-pyridinylamine to form N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea.
科学研究应用
N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea has been widely used in the field of agricultural research to study its effects on plant growth and development. It has been found to be effective in controlling the growth of various weeds, including annual grasses and broadleaf weeds. N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea has also been used to study the effects of herbicides on soil microbial communities and the environment.
属性
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3N3O/c13-7-1-4-11(16-6-7)18-12(19)17-8-2-3-9(14)10(15)5-8/h1-6H,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNUMMYJMBSCAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=NC=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-dimethyl-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B5757050.png)


![3-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5757076.png)


![3-(4-methoxyphenyl)-N-[3-(methylthio)phenyl]acrylamide](/img/structure/B5757115.png)

![2-[4-(1-azepanyl)-2-quinazolinyl]-6-methoxyphenol](/img/structure/B5757138.png)


![2-(4-fluorophenyl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5757149.png)

![4-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5757153.png)